3-(3-Chloro-2-methylphenyl)propiolic acid
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Overview
Description
3-(3-Chloro-2-methylphenyl)propiolic acid is an organic compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 g/mol . It is a member of the propiolic acid family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylphenyl)propiolic acid typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable alkyne precursor under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloro-2-methylphenyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chloro-2-methylphenyl)propiolic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylphenyl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
3-Phenylpropionic acid: A monocarboxylic acid with a phenyl group at the third position.
Propiolic acid: The simplest acetylenic carboxylic acid with a triple bond between carbon atoms.
Uniqueness: 3-(3-Chloro-2-methylphenyl)propiolic acid is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7ClO2 |
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Molecular Weight |
194.61 g/mol |
IUPAC Name |
3-(3-chloro-2-methylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H7ClO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,1H3,(H,12,13) |
InChI Key |
KILWICSMNGQSBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C#CC(=O)O |
Origin of Product |
United States |
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